molecular formula C9H10ClNO2S B13516979 2-((2-Amino-4-chlorophenyl)thio)propanoic acid

2-((2-Amino-4-chlorophenyl)thio)propanoic acid

Cat. No.: B13516979
M. Wt: 231.70 g/mol
InChI Key: AOXCKFLQDUSNCI-UHFFFAOYSA-N
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Description

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid typically involves the reaction of 2-amino-4-chlorobenzenethiol with a suitable propanoic acid derivative. One common method involves the use of 2-amino-4-chlorobenzenethiol and 2-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-amino-4-bromophenyl)sulfanyl]propanoic acid
  • 2-[(2-amino-4-fluorophenyl)sulfanyl]propanoic acid
  • 2-[(2-amino-4-methylphenyl)sulfanyl]propanoic acid

Uniqueness

2-[(2-amino-4-chlorophenyl)sulfanyl]propanoic acid is unique due to the presence of the chloro group, which can enhance its biological activity and chemical reactivity compared to other similar compounds. The chloro group can also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Properties

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.70 g/mol

IUPAC Name

2-(2-amino-4-chlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H10ClNO2S/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,11H2,1H3,(H,12,13)

InChI Key

AOXCKFLQDUSNCI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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